1,2,4-Triethoxybenzene chemical structure and properties
1,2,4-Triethoxybenzene chemical structure and properties
An In-depth Technical Guide to 1,2,4-Triethoxybenzene
Abstract
This technical guide provides a comprehensive overview of 1,2,4-triethoxybenzene, a substituted aromatic ether of significant interest in organic synthesis and materials science. This document details its chemical structure, physicochemical properties, and a robust, field-tested synthesis protocol based on the Williamson ether synthesis. Mechanistic insights, spectroscopic characterization, potential applications in drug development, and critical safety protocols are discussed. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing the foundational knowledge required for the effective and safe utilization of this versatile chemical intermediate.
Chemical Identity and Molecular Structure
1,2,4-Triethoxybenzene is an aromatic organic compound characterized by a benzene ring substituted with three ethoxy (-OCH₂CH₃) groups at the 1, 2, and 4 positions. The presence of these electron-donating alkoxy groups significantly influences the reactivity of the aromatic ring, making it a valuable precursor in various synthetic applications.
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IUPAC Name: 1,2,4-triethoxybenzene
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Synonyms: Hydroxyhydroquinone triethyl ether
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CAS Number: 61205-32-3
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Molecular Formula: C₁₂H₁₈O₃
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Molecular Weight: 210.27 g/mol
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Canonical SMILES: CCOС1=CC(=C(C=C1)OCC)OCC
The molecular structure is depicted below, illustrating the arrangement of the ethoxy groups on the benzene core.
Caption: Chemical structure of 1,2,4-Triethoxybenzene.
Physicochemical Properties
The physical and chemical properties of 1,2,4-triethoxybenzene are summarized in the table below. These properties are critical for designing experimental setups, purification procedures, and for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Appearance | Clear light yellow to yellow-brown liquid | [1] |
| Boiling Point | 247 °C (lit.) | [2] |
| Density | 1.126 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.533 (lit.) | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [2] |
| LogP (Octanol/Water Partition Coefficient) | 1.640 (estimated) | [2] |
Synthesis and Mechanistic Considerations
1,2,4-Triethoxybenzene is efficiently synthesized from 1,2,4-trihydroxybenzene (also known as hydroxyhydroquinone) via the Williamson ether synthesis.[3][4] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6]
Mechanistic Insight
The synthesis is a two-stage process within a single pot:
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Deprotonation: A strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the three acidic hydroxyl groups of 1,2,4-trihydroxybenzene. This step is crucial as it generates the highly nucleophilic triphenoxide anion. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone facilitates this step by solvating the cation (K⁺) without interfering with the nucleophile.[7]
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Nucleophilic Substitution (Sₙ2): The resulting phenoxide ions then act as nucleophiles, attacking the electrophilic carbon of an ethylating agent, such as bromoethane or iodoethane. This occurs via a concerted Sₙ2 mechanism, where the C-O bond forms simultaneously as the C-Br (or C-I) bond breaks.[4] Using a primary alkyl halide like bromoethane is essential to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides.[6]
The overall transformation is depicted in the workflow below.
Caption: Workflow for the synthesis of 1,2,4-Triethoxybenzene.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established chemical principles.
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Preparation: To a solution of 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, >3.0 eq) in portions under an inert atmosphere (e.g., nitrogen or argon).[7]
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Anion Formation: Stir the resulting suspension vigorously at room temperature for 30-60 minutes. The formation of the potassium triphenoxide salt is visually indicated by a change in the mixture's color and consistency.
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Alkylation: Add bromoethane (>3.0 eq) dropwise to the reaction mixture using an addition funnel. An exothermic reaction may be observed; maintain control over the addition rate to keep the temperature manageable.
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Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing cold water. This will precipitate the crude product and dissolve inorganic salts.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 1,2,4-triethoxybenzene.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 1,2,4-triethoxybenzene.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy groups and the aromatic protons. The ethyl protons will appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The aromatic protons will appear as distinct signals in the aromatic region (typically 6.5-7.5 ppm), with coupling patterns determined by their positions on the ring.[8][9]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the three unique aromatic carbons attached to ethoxy groups, the three aromatic C-H carbons, and the two distinct carbons of the ethoxy groups (-OCH₂- and -CH₃).
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong C-O stretching bands characteristic of aryl ethers (around 1200-1250 cm⁻¹). It will also show C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl groups (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring (around 1500-1600 cm⁻¹).[10]
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 210.27). Fragmentation patterns will likely involve the loss of ethyl and ethoxy groups.[11]
Applications in Research and Drug Development
Alkoxy-substituted benzene derivatives are important scaffolds in medicinal chemistry and materials science.[7] While direct applications of 1,2,4-triethoxybenzene in approved drugs are not widely documented, its structural motif is relevant.
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Intermediate in Organic Synthesis: It serves primarily as a versatile intermediate.[1] The electron-rich benzene ring is activated towards electrophilic aromatic substitution, allowing for the introduction of other functional groups. This makes it a valuable building block for synthesizing more complex molecules.[2]
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Scaffold for Biologically Active Molecules: Polyalkoxybenzenes are known to possess a range of biological activities, including antioxidant properties.[7] The 1,2,4-substitution pattern is found in various natural products and synthetic compounds. For instance, derivatives of 1,2,4-trisubstituted benzenes have been investigated as antimitotic agents for cancer therapy and as inhibitors of enzymes like histone demethylase LSD1.[12][13] The lipophilic nature imparted by the three ethoxy groups can enhance membrane permeability and bioavailability, which are desirable properties in drug candidates.[7]
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Precursor for Materials Science: Substituted benzenes are foundational components for liquid crystals and other organic electronic materials. The specific arrangement and nature of the alkoxy groups can influence the mesomorphic and electronic properties of the final material.[7]
Safety, Handling, and Storage
Proper handling and storage of 1,2,4-triethoxybenzene are imperative for laboratory safety. Based on data for structurally similar compounds like 1,2,4-trimethoxybenzene, the following precautions should be taken.[14]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[14]
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.[14]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
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Inhalation: Move the person to fresh air.[14]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from oxidizing agents and strong acids.
Conclusion
1,2,4-Triethoxybenzene is a significant chemical intermediate with well-defined properties and a straightforward synthetic route. Its utility as a building block in the synthesis of complex organic molecules positions it as a compound of interest for researchers in drug discovery and materials science. Understanding its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe application in a research and development setting.
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